molecular formula C17H14N4 B8785627 N-benzyl-5H-pyrimido[5,4-b]indol-4-amine

N-benzyl-5H-pyrimido[5,4-b]indol-4-amine

Cat. No.: B8785627
M. Wt: 274.32 g/mol
InChI Key: NCQYFKGTEDNHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5H-pyrimido[5,4-b]indol-4-amine is a fused heterocyclic compound characterized by a pyrimidine ring fused to an indole moiety at the [5,4-b] position, with a benzyl substituent at the N4 position. This compound is synthesized via microwave-assisted cyclization of formamides with indole precursors at 170°C, yielding products with >95% purity (confirmed by HPLC, NMR, and HRMS) . Its structural complexity and kinase-inhibitory properties have positioned it as a candidate for therapeutic development, particularly in cancer and parasitic diseases .

Properties

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

N-benzyl-5H-pyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C17H14N4/c1-2-6-12(7-3-1)10-18-17-16-15(19-11-20-17)13-8-4-5-9-14(13)21-16/h1-9,11,21H,10H2,(H,18,19,20)

InChI Key

NCQYFKGTEDNHPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Pyrimido[4,5-b]indol-4-amine Isomers

Pyrimido[4,5-b]indol-4-amine isomers (e.g., series 3a–d and 4a–d) exhibit superior kinase inhibition compared to [5,4-b] isomers. Against CK1δ/ε and DYRK1A kinases, the [4,5-b] series (IC50: 1–10 µM) demonstrates 2–5-fold higher activity than the [5,4-b] counterparts (IC50: 5–20 µM) . Notably, the addition of a nitro group on the indole ring enhances activity in the [4,5-b] series but reduces potency in the [5,4-b] isomers (e.g., series 2a–d vs. 4a–d) .

Table 1: Kinase Inhibition of Pyrimidoindole Isomers

Compound Series Kinase Target IC50 Range (µM) Key Substituent
1a–d ([5,4-b]) CK1δ/ε 5–20 Benzyl, Ethyl
3a–d ([4,5-b]) CK1δ/ε 1–10 Benzyl, Methyl
2a–d ([5,4-b]) DYRK1A 10–50 Nitro
4a–d ([4,5-b]) DYRK1A 1–5 Nitro

N-Benzyl vs. N-Phenyl Derivatives

N-benzyl derivatives (e.g., 1d) show moderate EGFR inhibition (IC50: 72–460 nM), while N-phenyl analogues (e.g., compound 297) achieve sub-nanomolar potency (IC50: 1.2 nM) due to improved hydrophobic interactions with the kinase active site . Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce EGFR inhibition, whereas electron-donating groups enhance activity .

Cruzain Inhibitors

The parent compound 8-chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine is a potent cruzain inhibitor (Ki: 0.8 µM) with antichagasic activity. However, structural simplification to N-benzyl derivatives reduces cruzain affinity, highlighting the critical role of the morpholinopropyl side chain .

Antiplasmodial and Antiparasitic Activity

falciparum), outperformed by artesunate (IC50: 0.0056 µM) . However, modifications such as chlorination (e.g., 8-chloro derivatives) improve antitrypanosomal activity, albeit with reduced selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.